molecular formula C13H14ClN3O2 B12908133 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- CAS No. 58744-51-7

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)-

Cat. No.: B12908133
CAS No.: 58744-51-7
M. Wt: 279.72 g/mol
InChI Key: ZBVLXWQTGRQXJH-UHFFFAOYSA-N
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Description

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolopyridazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-chloro-3-methylphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Investigation of its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction Pathways: Modulation of signal transduction pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-(1,2,4)Triazolo(1,2-a)pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Pyridazine Derivatives: Compounds with pyridazine cores and various functional groups.

Uniqueness

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct properties and applications compared to other similar compounds.

Properties

CAS No.

58744-51-7

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

2-(4-chloro-3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

InChI

InChI=1S/C13H14ClN3O2/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3

InChI Key

ZBVLXWQTGRQXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=O)Cl

Origin of Product

United States

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